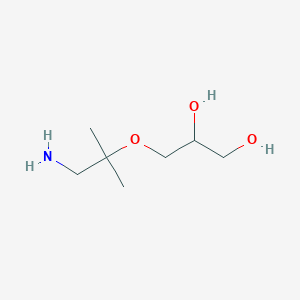
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol, commonly known as AMPPD, is a chemical compound used in scientific research as a substrate for detecting alkaline phosphatase activity. AMPPD is a colorless and water-soluble compound that emits light when it reacts with alkaline phosphatase enzymes, making it a useful tool in various biochemical assays.
Mecanismo De Acción
When AMPPD reacts with alkaline phosphatase enzymes, it undergoes a hydrolysis reaction that results in the release of 4-methoxy-2-nitrophenol and the emission of light. The emitted light can be detected using a luminometer, providing a quantitative measure of alkaline phosphatase activity.
Efectos Bioquímicos Y Fisiológicos
AMPPD does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMPPD as a substrate for alkaline phosphatase detection is its high sensitivity and low background signal. This makes it a useful tool for detecting low levels of alkaline phosphatase activity in biological samples. However, one of the limitations of using AMPPD is its relatively short half-life, which means that it must be used immediately after preparation.
Direcciones Futuras
There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting alkaline phosphatase activity in clinical samples. Another potential direction is in the development of new fluorescent probes that can be used to detect other types of enzymes or biological molecules. Additionally, there is potential for the use of AMPPD in the development of new therapeutic agents that target alkaline phosphatase activity in disease states.
Métodos De Síntesis
AMPPD can be synthesized through a multi-step process involving the reaction of 3-amino-1,2-propanediol with isobutylene oxide and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form AMPPD.
Aplicaciones Científicas De Investigación
AMPPD is commonly used in scientific research as a substrate for detecting alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is present in various tissues and is involved in many biological processes. The detection of alkaline phosphatase activity is important in various fields of research, including biochemistry, cell biology, and molecular biology.
Propiedades
Número CAS |
152399-01-4 |
|---|---|
Nombre del producto |
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
Fórmula molecular |
C7H17NO3 |
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
3-(1-amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C7H17NO3/c1-7(2,5-8)11-4-6(10)3-9/h6,9-10H,3-5,8H2,1-2H3 |
Clave InChI |
QIOYXVDPGZVDOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)OCC(CO)O |
SMILES canónico |
CC(C)(CN)OCC(CO)O |
Sinónimos |
1,2-Propanediol, 3-(2-amino-1,1-dimethylethoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



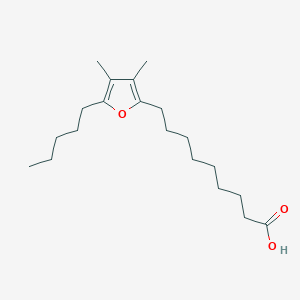
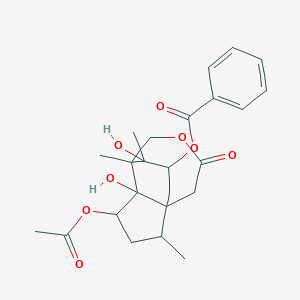
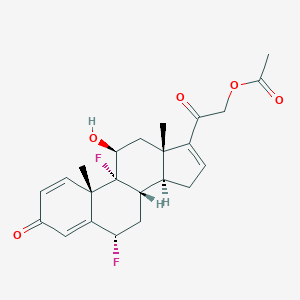

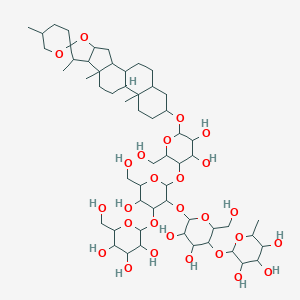
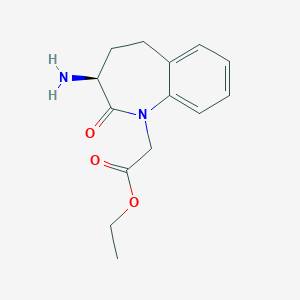


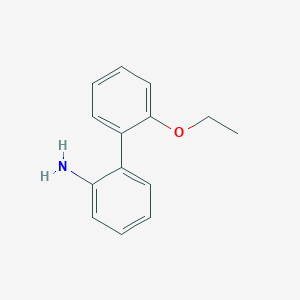
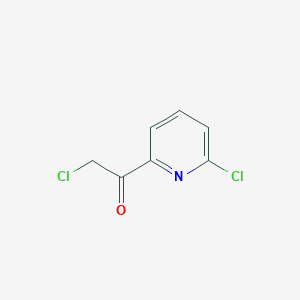
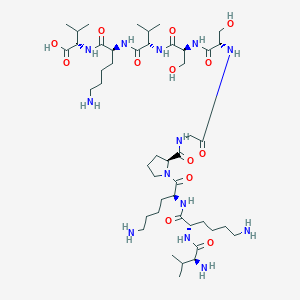
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
